4-Hydroxy-4-methylcyclohexanone

Description

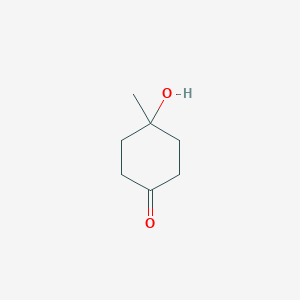

4-Hydroxy-4-methylcyclohexanone, a ketone and an alcohol, is a bifunctional organic compound with a growing presence in the field of chemical synthesis. Its structure, featuring a cyclohexanone (B45756) ring substituted with a hydroxyl group and a methyl group on the same carbon atom, provides a versatile platform for a variety of chemical transformations. nih.gov

Physicochemical Properties of 4-Hydroxy-4-methylcyclohexanone

| Property | Value |

|---|---|

| CAS Number | 17429-02-6 |

| Molecular Formula | C₇H₁₂O₂ |

| Molecular Weight | 128.17 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | 257°C at 760 mmHg |

| Solubility | Soluble in organic solvents like DMSO. |

This data is compiled from multiple sources. ncert.nic.inbyjus.com

Cyclohexanone and its derivatives are foundational building blocks in the realm of organic synthesis. psu.edu These cyclic ketones are not merely simple scaffolds; they are versatile intermediates that can be elaborated into a wide array of more complex molecular architectures. Their utility stems from the reactivity of the carbonyl group, which can undergo a multitude of transformations including nucleophilic additions, aldol (B89426) condensations, and reductions. psu.eduresearchgate.net

The cyclohexanone framework is a common feature in many biologically active compounds and natural products, making its derivatives highly sought after in medicinal chemistry and drug discovery. medchemexpress.com The synthesis of carbocyclic and heterocyclic scaffolds, which are prevalent in many FDA-approved drugs, often proceeds through intermediates derived from cyclohexanones. glpbio.com The ability to introduce various functional groups at different positions on the cyclohexanone ring allows for the fine-tuning of the steric and electronic properties of the target molecules, a crucial aspect in the design of new pharmaceuticals and materials.

4-Hydroxy-4-methylcyclohexanone stands out as a particularly useful synthetic reagent. bioscience.co.ukresearchgate.net Its bifunctional nature, possessing both a ketone and a tertiary alcohol, allows for selective chemical modifications. This dual reactivity makes it a valuable precursor in multi-step synthetic sequences.

A prime example of its significance is its role as a key intermediate in the synthesis of trans-4-amino-1-methylcyclohexanol. bioscience.co.ukresearchgate.netnih.gov This amino alcohol is a crucial component in the production of various pharmaceuticals, highlighting the industrial relevance of 4-Hydroxy-4-methylcyclohexanone. bioscience.co.ukresearchgate.netnih.gov

Furthermore, research has demonstrated the utility of the closely related 4-hydroxycyclohexanone (B83380) scaffold in the synthesis of novel C5-curcuminoid derivatives. glpbio.com These synthesized compounds have been investigated for their in vitro antiproliferative activities against human cancer cell lines, showcasing the potential of this chemical backbone in the development of new therapeutic agents. glpbio.com The synthesis of 4-Hydroxy-4-methylcyclohex-2-en-1-one (B3386114), a related unsaturated derivative, has also been reported as a synthon for biologically important compounds such as compactin and dienedynes. cymitquimica.com

The current research involving 4-Hydroxy-4-methylcyclohexanone and its analogs is vibrant, with a strong focus on the synthesis of bioactive molecules. medchemexpress.com For instance, the related compound 4-Hydroxy-4-methylcyclohex-2-en-1-one has been utilized in the synthesis of the natural product kessane. cymitquimica.com The development of synthetic methods to produce chiral 4-alkyl-4-hydroxycyclohexenones is another area of active investigation, driven by the potential of these structures in creating novel anticancer agents.

Looking ahead, the future for 4-Hydroxy-4-methylcyclohexanone in chemical research appears promising. Its utility as a versatile building block suggests its continued application in the synthesis of complex organic molecules. The exploration of its derivatives as potential pharmaceuticals is likely to be a major thrust, particularly in the area of oncology, building upon the initial findings with C5-curcuminoid analogs. glpbio.com

Moreover, the unique stereochemical and functional group arrangement in 4-Hydroxy-4-methylcyclohexanone could be exploited in the development of new catalysts and advanced materials. As synthetic methodologies become more sophisticated, the ability to selectively manipulate the hydroxyl and ketone functionalities will undoubtedly unlock new avenues for its application in asymmetric synthesis and materials science. The continued investigation into the reactivity and potential applications of this key intermediate will likely lead to the discovery of novel compounds with valuable biological and material properties.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(9)4-2-6(8)3-5-7/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACNVPBGMHPCML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169807 | |

| Record name | 4-Hydroxy-4-methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17429-02-6 | |

| Record name | 4-Hydroxy-4-methylcyclohexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-methylcyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-4-methylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Hydroxy 4 Methylcyclohexanone

Classical Synthetic Routes

Classical synthesis provides the foundational methods for constructing the cyclohexanone (B45756) framework, often involving multiple, well-characterized steps or powerful ring-forming reactions.

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the methodical construction of target molecules from simple starting materials. One documented route to a related compound, 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114), begins with 4-methylanisole. This process involves a four-step sequence where a key transformation is the regioselective reaction of singlet oxygen with an intermediate, 4-methylcyclohex-3-en-1-one. researchgate.net

Another common multi-step strategy for preparing 4-substituted cyclohexanones involves the oxidation of a corresponding cyclohexanol (B46403). For instance, 4-hydroxycyclohexanone (B83380) can be synthesized from 1,4-cyclohexanediol using an oxidizing agent mixture such as cerium (IV) ammonium nitrate and sodium bromate in an acetonitrile/water solvent system. chemicalbook.com This oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. A patent for synthesizing 4-substituted cyclohexanones outlines a two-step process: first, a catalytic hydrogenation of a phenol (B47542) derivative to the corresponding cyclohexanol, followed by an oxidation reaction to yield the final cyclohexanone. google.com

A versatile approach to tertiary alcohols on a cyclohexane (B81311) ring, such as the one in 4-Hydroxy-4-methylcyclohexanone, involves the addition of an organometallic reagent to a ketone. A Grignard reaction, for example, where a methyl Grignard reagent (e.g., methylmagnesium bromide) is added to a protected form of 1,4-cyclohexanedione, would yield the desired tertiary alcohol upon deprotection. A similar multi-step sequence reported for a related bifunctional building block involves the addition of a Grignard reagent to cyclohexanone, followed by dehydration, hydroboration/oxidation, and a final oxidation step. acs.orgacs.org

Aldol (B89426) condensation and related reactions are powerful tools for forming carbon-carbon bonds and constructing cyclic systems. qiboch.com The Claisen-Schmidt reaction, a type of crossed aldol condensation, involves the reaction of a ketone with an aromatic aldehyde in the presence of an acid or base catalyst. aip.orggoogle.com This reaction is widely used to synthesize α,β-unsaturated ketones, and variations have been employed to create derivatives from 4-hydroxycyclohexanone and various benzaldehydes. researchgate.net

A particularly potent strategy for forming six-membered rings is the Robinson annulation. This reaction combines a Michael addition with an intramolecular aldol condensation. A relevant example is the reaction of 4-hydroxy-2-butanone with cyclohexanone, which proceeds through a cascade dehydration/Robinson annulation mechanism to produce a bicyclic enone. mdpi.com The enolate of cyclohexanone first acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone (formed in situ from 4-hydroxy-2-butanone), followed by an intramolecular aldol condensation to close the ring, which then dehydrates to form the final product. mdpi.com

Interactive Data Table: Comparison of Classical Synthetic Precursors

| Starting Material | Key Transformation | Product Type | Reference |

| 4-Methylanisole | Birch Reduction, Oxidation, Singlet Oxygen Ene Reaction | Unsaturated Hydroxyketone | researchgate.net |

| 1,4-Cyclohexanediol | Selective Oxidation | Saturated Hydroxyketone | chemicalbook.com |

| Cyclohexanone | Robinson Annulation | Bicyclic Enone | mdpi.com |

| 4-Hydroxycyclohexanone | Claisen-Schmidt Condensation | α,β-Unsaturated Ketone | researchgate.net |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign methods that reduce waste, avoid hazardous solvents, and improve energy efficiency.

A key goal of green chemistry is to minimize or eliminate the use of volatile organic solvents. Significant progress has been made in performing aldol reactions in alternative media. For example, organocatalytic direct aldol reactions between cyclohexanone and various aldehydes have been successfully carried out in brine. cdnsciencepub.com Using a bifunctional amide catalyst, this method produces high yields and excellent stereoselectivities, with the product easily isolated by simple extraction, thus avoiding the need for conventional organic solvents. cdnsciencepub.com Similarly, asymmetric Michael additions, another key reaction type in cyclohexanone functionalization, have been effectively performed in water using organocatalysts, demonstrating the feasibility of aqueous-medium synthesis. mdpi.com

Biocatalysis offers a powerful green alternative to traditional chemical methods for producing chiral molecules. Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. acs.org While direct enzymatic synthesis of 4-Hydroxy-4-methylcyclohexanone is not prominently documented, the chemo-enzymatic synthesis of chiral building blocks for related structures is well-established. mdpi.comnih.gov

A common and effective strategy is the enzymatic kinetic resolution of a racemic precursor. For example, a racemic alcohol can be resolved using a lipase-catalyzed transesterification reaction. mdpi.com In this process, the lipase selectively acylates one enantiomer of the alcohol at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting one (which remains an alcohol). This "low-temperature lipase-catalyzed transesterification" has been used to resolve chiral nitroalcohols, which are versatile precursors for other chiral molecules. nih.gov This principle is broadly applicable to the synthesis of optically active cyclohexanone derivatives from chiral alcohol precursors.

Specific Reaction Conditions and Optimization Strategies

The success of a synthetic route often depends on the careful optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions.

For the synthesis of bicyclic ketones via Robinson annulation, the choice of catalyst and the stoichiometry of the reactants are critical. In the reaction between 4-hydroxy-2-butanone and cyclohexanone, solid base catalysts were evaluated, with CaO demonstrating superior activity and selectivity. The optimal molar ratio of cyclohexanone to 4-hydroxy-2-butanone was found to be 4:1, which shifts the reversible Michael addition equilibrium toward the desired product, achieving a 60% yield. mdpi.com

In the organocatalytic aldol reactions of cyclohexanone in brine, the catalyst system and temperature are key parameters. The use of a bifunctional organocatalyst in combination with acetic acid (HOAc) at 0 °C was found to be effective, leading to high yields (up to 96%) and excellent enantioselectivities (up to 99% ee). cdnsciencepub.com

The oxidation of cyclohexanol precursors to cyclohexanones can also be finely tuned. A patented method for producing 4-substituted cyclohexanones describes an oxidation step using a catalytic system in an organic solvent. google.com Optimal conditions involve using a catalyst system such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with sodium hypochlorite (NaOCl) and potassium bromide (KBr). The reaction is typically run at temperatures between 0 and 50 °C in solvents like dichloromethane or toluene for 1 to 6 hours. google.com

Interactive Data Table: Optimized Reaction Conditions for Cyclohexanone Synthesis

| Reaction Type | Reactants | Catalyst System | Solvent | Temperature (°C) | Yield | Reference |

| Robinson Annulation | 4-Hydroxy-2-butanone, Cyclohexanone | CaO | None | 120 | 60.0% | mdpi.com |

| Aldol Condensation | Cyclohexanone, Aromatic Aldehydes | Bifunctional Amide / HOAc | Brine | 0 | up to 96% | cdnsciencepub.com |

| Oxidation | 4-Substituted Cyclohexanol | TEMPO / NaOCl / KBr | Dichloromethane | 0-50 | N/A | google.com |

| Oxidation | 1,4-Cyclohexanediol | Ce(NH₄)₂(NO₃)₆ / NaBrO₃ | Acetonitrile / Water | Reflux | 91% | chemicalbook.com |

Catalyst Systems in Synthesis

The choice of catalyst is pivotal in the synthesis of 4-hydroxy-4-methylcyclohexanone and its analogs. Different reactions, such as hydrogenation and oxidation, employ distinct catalytic systems to achieve the desired transformation efficiently.

For the synthesis of substituted cyclohexanones, a two-step process involving hydrogenation followed by oxidation is a common strategy. In the hydrogenation of a phenol precursor, catalysts such as Raney-type catalysts or supported transition metal catalysts are utilized. The subsequent oxidation of the resulting cyclohexanol to the target cyclohexanone can be achieved using a catalytic system in the presence of an oxygen-containing gas. This system may comprise a combination of multiple catalysts to ensure high selectivity and yield google.com.

In a related synthesis of 4-hydroxy-2,2,6-trimethyl cyclohexanone, a selective hydrogenation process is employed. One specific example utilizes a 10% palladium-calcium carbonate catalyst for the initial hydrogenation step patsnap.com. Another related synthesis, that of 4-Hydroxy-4-methylcyclohex-2-en-1-one, has been reported using titanium tetraisopropoxide (Ti(i-PrO)4) as a catalyst researchgate.net. While this produces an unsaturated analog, it highlights the utility of titanium-based catalysts in the synthesis of related structures.

A patent for the synthesis of 4-substituted cyclohexanones describes a catalytic system for the oxidation of a 4-substituted cyclohexanol. This system comprises three components:

Catalyst A : A complex organic molecule.

Catalyst B : Nitric oxide, nitrogen dioxide, sodium nitrite, potassium nitrite, or a nitrous acid ester.

Catalyst C : Bromide, hydrochloric acid, sulfuric acid, or nitric acid google.com.

The relative amounts of these catalysts are crucial for the reaction's success, with typical ranges being 0.1-10% for catalyst A, 0.1-10% for catalyst B, and 0.1-10% for catalyst C, relative to the amount of the cyclohexanol substrate google.com.

| Reaction Type | Catalyst System | Starting Material (Example) | Product (Example) |

|---|---|---|---|

| Hydrogenation | 10% Palladium-calcium carbonate | Tea aroma ketone | 2,2,6-trimethyl-1,4-cyclohexanedione |

| Oxidation | Multi-component system (Catalysts A, B, C) | 4-substituted cyclohexanol | 4-substituted cyclohexanone |

| Ene reaction | Titanium tetraisopropoxide (Ti(OiPr)4) | 4-methylcyclohex-3-en-1-one | 4-Hydroxy-4-methylcyclohex-2-en-1-one |

Temperature and Pressure Control in Reaction Mechanisms

Precise control of temperature and pressure is critical for directing the reaction towards the desired product, minimizing side reactions, and ensuring the safety of the process.

In the synthesis of 4-substituted cyclohexanones, the oxidation step is typically conducted at a temperature ranging from 0 to 100 °C, with a preferred range of 0 to 50 °C google.com. This relatively low temperature range helps to control the exothermicity of the oxidation reaction and improve the selectivity for the ketone product.

For hydrogenation reactions, the conditions are generally more demanding. A patent describing the synthesis of a related compound, 4-hydroxy-2,2,6-trimethyl cyclohexanone, specifies a reaction temperature of 70°C and a hydrogen pressure of 5.0 MPa patsnap.com. These conditions are maintained for several hours to ensure complete conversion of the starting material. The pressure of the hydrogen gas is a key parameter in hydrogenation, as it influences the rate of reaction and the degree of saturation of the molecule.

| Reaction Step | Parameter | Value Range | Notes |

|---|---|---|---|

| Oxidation of 4-substituted cyclohexanol | Temperature | 0 - 100 °C | Preferred range is 0 - 50 °C to enhance selectivity. |

| Pressure | Not specified (typically atmospheric) | - | |

| Hydrogenation (example of a substituted cyclohexanone) | Temperature | 70 °C | Maintained for the duration of the reaction. |

| Pressure | 5.0 MPa | Constant hydrogen pressure is maintained. |

Yield Optimization and Purity Enhancement Techniques

Achieving a high yield of a pure product is the ultimate goal of any synthetic procedure. For 4-hydroxy-4-methylcyclohexanone, this involves optimizing the reaction conditions and employing effective purification methods.

Yield optimization is intrinsically linked to the control of catalyst systems, temperature, and pressure as discussed previously. For instance, in the oxidation of 4-substituted cyclohexanols, the careful selection of the proportions of the three-component catalyst system is crucial for maximizing the yield of the desired cyclohexanone google.com.

Following the chemical reaction, the crude product mixture typically contains the desired 4-hydroxy-4-methylcyclohexanone along with unreacted starting materials, byproducts, and catalyst residues. Therefore, a robust purification strategy is necessary. Common techniques for purifying organic compounds like 4-hydroxy-4-methylcyclohexanone include:

Extraction: This technique is used to separate the product from the reaction mixture based on its solubility in different solvents. For example, after the synthesis of 4-hydroxycyclohexanone from 1,4-cyclohexanediol, the product was extracted from the aqueous reaction mixture using chloroform chemicalbook.com.

Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. The crude product is passed through a column packed with a stationary phase (e.g., silica gel), and a solvent or a mixture of solvents (the mobile phase) is used to elute the compounds at different rates. In the synthesis of a related compound, flash column chromatography with a mixture of ethyl acetate and hexane was used for purification semanticscholar.org.

Distillation: If the product is a volatile liquid with a boiling point significantly different from the impurities, distillation can be an effective purification method.

Crystallization: For solid products, crystallization from a suitable solvent can be a highly effective method for achieving high purity.

The final purity of 4-hydroxy-4-methylcyclohexanone is often assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Reactivity and Reaction Mechanisms of 4 Hydroxy 4 Methylcyclohexanone

Functional Group Analysis and Reactivity

4-Hydroxy-4-methylcyclohexanone is an organic compound featuring a cyclohexanone (B45756) framework with both a hydroxyl (-OH) and a methyl (-CH₃) group attached to the same carbon atom (C4). This unique structure, containing both a ketone (carbonyl group, C=O) and a tertiary alcohol (hydroxyl group), dictates its chemical behavior and reactivity. The presence of these two functional groups allows for a variety of chemical transformations. cymitquimica.comnih.gov

The tertiary hydroxyl group in 4-hydroxy-4-methylcyclohexanone can participate in reactions typical of alcohols. For instance, it can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. However, due to steric hindrance from the methyl group and the cyclic structure, these reactions might require specific conditions. The hydroxyl group also has the potential to act as a hydrogen bond donor, which influences its physical properties like solubility. cymitquimica.com

The carbonyl group is a key site of reactivity in the molecule. The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. ncert.nic.in This polarity makes the carbonyl carbon susceptible to attack by nucleophiles. ncert.nic.in Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. In ketones like 4-hydroxy-4-methylcyclohexanone, the presence of two carbon substituents hinders the approach of a nucleophile to the carbonyl carbon. ncert.nic.in

The carbonyl group can undergo reduction to form a secondary alcohol. It can also react with ammonia (B1221849) derivatives to form imines (Schiff's bases). byjus.com

Oxidation Reactions

Oxidation of 4-hydroxy-4-methylcyclohexanone can target either the hydroxyl group or the carbonyl group, leading to different products depending on the reagents and reaction conditions.

Vigorous oxidation can lead to the cleavage of the ring structure. For instance, strong oxidizing agents can oxidize the ketone to form dicarboxylic acids. The presence of the tertiary hydroxyl group can complicate simple oxidation of the ketone. Under certain conditions, oxidation might lead to the formation of a dione (B5365651) if the hydroxyl group is first eliminated to form an unsaturated ketone, which is then further oxidized. However, standard oxidation of the ketone functional group itself is a common reaction. learncbse.in

A significant reaction of cyclic ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester (or a lactone in the case of a cyclic ketone) using a peroxyacid or peroxide as the oxidant. wikipedia.orgsigmaaldrich.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.com The reaction is named after Adolf von Baeyer and Victor Villiger, who first reported it in 1899. wikipedia.org

In the case of 4-hydroxy-4-methylcyclohexanone, Baeyer-Villiger oxidation would lead to the formation of a lactone. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge will migrate preferentially. organic-chemistry.org Common oxidants for this reaction include meta-chloroperbenzoic acid (mCPBA) and peroxyacetic acid. sigmaaldrich.com The reaction mechanism involves the initial protonation of the carbonyl oxygen, followed by the attack of the peroxyacid to form a Criegee intermediate. wikipedia.org

A chemo-enzymatic approach to the Baeyer-Villiger oxidation of the related compound 4-methylcyclohexanone (B47639) has been developed to produce enantioenriched lactones, demonstrating the synthetic utility of this reaction. rsc.orgrsc.org

Reduction Reactions

The carbonyl group of 4-hydroxy-4-methylcyclohexanone can be reduced to a hydroxyl group, resulting in the formation of a diol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation can also be employed. ncert.nic.in The reduction of the ketone functionality yields a secondary alcohol. This reaction is a fundamental transformation in organic synthesis, allowing for the conversion of ketones to alcohols. ncert.nic.in The resulting diol, 1-methylcyclohexane-1,4-diol, has its own distinct chemical properties and potential applications.

Substitution Reactions

The hydroxyl group of 4-Hydroxy-4-methylcyclohexanone can undergo nucleophilic substitution. This reactivity allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of other compounds. For example, it is a precursor in the synthesis of trans-4-amino-1-methylcyclohexanol, which serves as an intermediate in pharmaceutical synthesis. medchemexpress.com

Condensation Reactions involving 4-Hydroxy-4-methylcyclohexanone

4-Hydroxycyclohexanone (B83380), a related compound, participates in Claisen-Schmidt condensation reactions with aromatic aldehydes to form C5-curcuminoid derivatives. researchgate.net This reaction, a type of crossed aldol (B89426) condensation, typically occurs between a ketone with an α-hydrogen and an aromatic carbonyl compound lacking one. wikipedia.org The resulting (2E,6E)-2,6-dibenzylidene-4-hydroxycyclohexanones have been synthesized and evaluated for their in vitro antiproliferative activities against various cancer cell lines. researchgate.net The synthesis can be catalyzed by either bases like sodium hydroxide (B78521) or acids, with acid catalysis being preferred when the aromatic aldehyde has acid-sensitive functional groups. researchgate.netnih.gov

| Reactants | Catalyst | Product |

| 4-Hydroxycyclohexanone, Aromatic Aldehydes | Base (e.g., NaOH) or Acid (e.g., HCl/H2SO4) | (2E,6E)-2,6-dibenzylidene-4-hydroxycyclohexanones |

A study on the Claisen-Schmidt condensation of cyclohexanol (B46403) and benzaldehyde (B42025) using mixed oxide catalysts demonstrated the formation of 2,6-dibenzylidene-cyclohexanone. mdpi.com The reaction proceeds through the initial dehydrogenation of cyclohexanol to cyclohexanone, followed by the condensation reaction. mdpi.com

The versatile structure of 4-Hydroxy-4-methylcyclohexanone and related cyclohexanediones serves as a scaffold for synthesizing various heterocyclic compounds. For instance, 1,3-cyclohexanedione (B196179) can be reacted with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole (B18505) in the presence of a metal catalyst. google.com This synthetic route offers a safer and more efficient alternative to methods requiring high temperatures and pressures. google.com 4-Hydroxyindole itself is a valuable building block for pharmaceuticals, including drugs for heart conditions and anticancer agents. onlinescientificresearch.com

Stereoselective Transformations and Asymmetric Synthesis

Stereoselective reactions are crucial in organic synthesis for controlling the formation of specific stereoisomers. masterorganicchemistry.com 4-Hydroxycyclohexenone, an unsaturated analog of the title compound, has been utilized in stereoselective synthesis. For example, a stereoselective aziridination of a protected 4-hydroxycyclohexenone was a key step in the synthesis of the antiviral drugs oseltamivir (B103847) and tamiphosphor. researchgate.net

Furthermore, asymmetric synthesis aims to create a preponderance of one enantiomer over the other. masterorganicchemistry.com A method for the enantio- and diastereoselective synthesis of α-allene quaternary centers in cyclohexanones has been developed, involving a cascade reaction of 1,2-carbonyl addition and a propargyl Claisen rearrangement. acs.org While this specific example does not use 4-Hydroxy-4-methylcyclohexanone directly, it highlights the potential for developing stereoselective transformations on the cyclohexanone ring system.

Enantioselective Synthesis Strategies

The enantioselective synthesis of 4-hydroxy-4-methylcyclohexanone and its derivatives is a key area of research, aimed at producing specific chiral versions of the molecule. While direct asymmetric synthesis of the saturated cyclohexanone is a subject of ongoing study, strategies developed for the closely related 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114) provide significant insight into the methodologies that can be applied. These strategies often rely on the use of chiral catalysts or auxiliaries to direct the stereochemical course of the reaction.

One prominent approach involves the asymmetric alkynylation of aldehydes using chiral catalysts. For instance, the use of a BINOL/Ti(i-PrO)4 catalyst system has been reported for the enantioselective preparation of chiral propargylic alcohols, which are precursors to chiral hydroxy ketones. researchgate.net Another powerful method is the use of chiral Ti(IV) salen complexes, which have demonstrated high enantioselectivity in the synthesis of fluoroepinephrine derivatives, highlighting their potential for asymmetric synthesis of related chiral compounds. researchgate.net

Furthermore, the synthesis of chiral 4-alkyl-4-hydroxycyclohexenones has been achieved through multi-step routes involving chiral auxiliaries. nih.gov For example, a chiral tosylate can be coupled with a resorcinol (B1680541) derivative, followed by a series of cyclization and functional group manipulations to yield the chiral cyclohexenone. nih.gov Such strategies underscore the importance of installing chirality early in the synthetic sequence to guide the formation of the desired enantiomer.

The table below summarizes key enantioselective strategies applicable to the synthesis of chiral hydroxycyclohexanones.

Table 1: Enantioselective Synthesis Strategies for Chiral Hydroxycyclohexanones and Precursors

| Reaction Type | Catalyst/Reagent | Substrate Type | Key Outcome |

|---|---|---|---|

| Asymmetric Alkynylation | BINOL/Ti(i-PrO)4 complexes | Aldehydes | Enantioselective formation of chiral propargylic alcohols. researchgate.net |

| Asymmetric Cyanohydrin Formation | Chiral Ti(IV) salen complex | Aldehydes/Ketones | Preparation of optically active cyanohydrins with high enantioselectivity. researchgate.net |

Diastereoselective Control in Reactions

Achieving diastereoselective control in reactions involving the cyclohexanone scaffold is critical for synthesizing complex molecules with multiple stereocenters. Research has demonstrated effective strategies for controlling the relative stereochemistry of substituents on the cyclohexanone ring.

A notable example is the cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates. nih.gov This reaction, conducted at room temperature using aqueous potassium hydroxide (KOH) and tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst, produces highly functionalized cyclohexanones. nih.gov In many instances, this method achieves complete diastereoselectivity, yielding products where the substituents adopt a specific and predictable spatial arrangement. nih.gov The stereochemistry of the resulting products has been confirmed through NMR experiments and single-crystal X-ray analysis, which show that the R and Ar groups on the cyclohexane (B81311) ring are in a trans configuration. nih.gov

Another strategy involves a cascade Grignard addition followed by a propargyl Claisen rearrangement. This sequence has been used for the stereoselective synthesis of α-allene quaternary centers in cyclohexanones, achieving a high diastereomeric ratio of greater than 20:1. acs.org The stereochemical outcome of subsequent reactions can also be directed by existing stereocenters. For example, the reduction of a carbonyl group in a substituted cyclohexanone with sodium borohydride can be directed by a hydroxy group at the opposing α-position, leading to a specific stereoisomer. acs.org

The table below details examples of reactions where diastereoselective control has been successfully achieved for cyclohexanone derivatives.

Table 2: Diastereoselective Reactions for the Synthesis of Substituted Cyclohexanones

| Reaction Type | Reagents/Catalyst | Key Outcome | Diastereomeric Ratio |

|---|---|---|---|

| Cascade Double Michael Addition | Curcumins, Arylidenemalonates, aq. KOH, TBAB | Formation of highly functionalized cyclohexanones with trans-configured substituents. nih.gov | Complete diastereoselectivity in most cases. nih.gov |

| Cascade Grignard Addition/Propargyl Claisen Rearrangement | Grignard Reagents | Stereoselective formation of α-allene quaternary centers. acs.org | >20:1. acs.org |

Spectroscopic Characterization and Elucidation of 4 Hydroxy 4 Methylcyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-Hydroxy-4-methylcyclohexanone, both ¹H and ¹³C NMR would provide critical data for its structural confirmation.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons in 4-Hydroxy-4-methylcyclohexanone. The spectrum would be expected to show distinct signals for the methyl protons, the protons on the cyclohexanone (B45756) ring, and the hydroxyl proton. The chemical shifts (δ) of the methylene (B1212753) protons (CH₂) on the ring would be influenced by their proximity to the carbonyl group and the hydroxyl-bearing quaternary carbon. Protons alpha to the carbonyl group (at C2 and C6) would typically appear at a lower field (higher ppm) compared to the protons at C3 and C5. The methyl group protons would likely appear as a singlet in the upfield region of the spectrum. The hydroxyl proton's chemical shift can be variable and its signal may be broad, depending on the solvent and concentration. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the proton network.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A ¹³C NMR spectrum of 4-Hydroxy-4-methylcyclohexanone would be expected to show distinct signals for each of the seven carbon atoms. The carbonyl carbon (C1) would be the most downfield signal, typically in the range of 200-220 ppm. The quaternary carbon bearing the hydroxyl and methyl groups (C4) would also have a characteristic chemical shift. The carbons adjacent to the carbonyl group (C2 and C6) would appear at a lower field than the other ring carbons (C3 and C5). The methyl carbon would be the most upfield signal.

As with ¹H NMR, specific, publicly accessible ¹³C NMR spectral data for 4-Hydroxy-4-methylcyclohexanone is currently limited.

Low-Temperature NMR for Conformational Studies

The cyclohexane (B81311) ring can exist in various conformations, with the chair conformation being the most stable. In 4-Hydroxy-4-methylcyclohexanone, the substituents (the methyl and hydroxyl groups) can be in either axial or equatorial positions. Low-temperature NMR spectroscopy is a powerful technique to study these conformational dynamics. By cooling the sample, the rate of interconversion between different chair conformations can be slowed down, allowing for the observation of separate signals for each conformer. This would enable the determination of the preferred conformation and the energy barrier for ring inversion. While studies on related cyclohexanone derivatives have utilized this technique, specific low-temperature NMR studies on 4-Hydroxy-4-methylcyclohexanone have not been found in the reviewed literature.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule.

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of 4-Hydroxy-4-methylcyclohexanone, the compound would first be vaporized and separated from other components in the gas chromatograph before being ionized and fragmented in the mass spectrometer.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (128.17 g/mol ). The fragmentation pattern provides a fingerprint of the molecule. According to the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center, the GC-MS of 4-Hydroxy-4-methylcyclohexanone shows a base peak at an m/z of 71. nih.gov The molecular ion peak at m/z 128 is observed as the second highest peak, and another significant fragment is seen at m/z 43. nih.gov The fragmentation likely involves the loss of functional groups and cleavage of the cyclohexanone ring.

Table 1: Prominent Peaks in the GC-Mass Spectrum of 4-Hydroxy-4-methylcyclohexanone

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment |

| 128 | Second Highest | [M]⁺ (Molecular Ion) |

| 71 | Top Peak | [C₄H₇O]⁺ |

| 43 | Third Highest | [C₂H₃O]⁺ or [C₃H₇]⁺ |

Data sourced from PubChem, NIST Mass Spectrometry Data Center. nih.gov

LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another powerful analytical technique that couples the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This method is particularly useful for the analysis of less volatile or thermally labile compounds. While LC-MS/MS would be a suitable technique for the analysis of 4-Hydroxy-4-methylcyclohexanone, no specific LC-MS/MS studies or fragmentation data for this compound are currently available in the public scientific literature. Such an analysis would involve the selection of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its fragmentation to produce a characteristic product ion spectrum, which could be used for highly selective quantification and structural confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical tool used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Hydroxy-4-methylcyclohexanone displays characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH) group and the carbonyl (C=O) group of the ketone.

Table 1: Characteristic Infrared Absorption Bands for 4-Hydroxy-4-methylcyclohexanone

| Absorption Band (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3400 (broad) | Hydroxyl (-OH) | O-H Stretch | Strong |

| ~2940 & ~2860 | Alkyl (C-H) | C-H Stretch | Medium-Strong |

| ~1715 (sharp) | Carbonyl (C=O) | C=O Stretch | Strong |

| ~1450 | Methylene (-CH₂) | C-H Bend | Variable |

| ~1150 | Tertiary Alcohol (C-O) | C-O Stretch | Medium-Strong |

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline compound at an atomic level, thereby enabling the unambiguous assignment of its absolute stereochemistry. researchgate.netnih.gov For a chiral molecule such as 4-Hydroxy-4-methylcyclohexanone, which possesses a stereocenter at the C4 position, X-ray crystallography can differentiate between the (R) and (S) enantiomers. researchgate.net

The technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a detailed three-dimensional electron density map of the molecule can be constructed. This map reveals the precise spatial coordinates of each atom, confirming the connectivity and the relative configuration of all stereogenic centers. nih.gov

To determine the absolute configuration, anomalous dispersion effects are utilized. researchgate.net When the X-ray wavelength is near the absorption edge of a heavier atom in the structure, small but measurable differences occur between the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l). Analysis of these differences allows for the determination of the true, absolute arrangement of the atoms in space. The Flack parameter is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for a given enantiomer confirms the assignment. nih.gov While obtaining a suitable single crystal can be a challenge, the detailed structural information provided by X-ray diffraction is unparalleled for the definitive elucidation of absolute stereochemistry in molecules like 4-Hydroxy-4-methylcyclohexanone. researchgate.net

Table 2: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides and the angles between the axes of the unit cell. |

| Flack Parameter | A value used to determine the absolute stereochemistry of a chiral crystal structure. |

| R-factor | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Computational Chemistry and Theoretical Studies of 4 Hydroxy 4 Methylcyclohexanone

Quantum Chemical Analysis

Quantum chemical analysis employs the principles of quantum mechanics to model molecular systems. These methods are instrumental in understanding the electronic structure and predicting the chemical behavior of 4-Hydroxy-4-methylcyclohexanone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a widely used tool for predicting the geometric, energetic, and spectroscopic properties of chemical compounds. For 4-Hydroxy-4-methylcyclohexanone, DFT calculations are used to determine its optimized molecular geometry, vibrational frequencies, and the relative energies of its different conformers. nih.gov

DFT studies allow for the precise calculation of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. By calculating the total electronic energy of various possible structures, DFT can identify the most stable conformations and the energy barriers for conversion between them. These calculations are fundamental to understanding the molecule's stability and structural preferences.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. acadpubl.euresearchgate.net

The energy of the HOMO is related to the molecule's ionization potential and its capacity to donate electrons, while the LUMO energy relates to its electron affinity and ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity. irjweb.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. For 4-Hydroxy-4-methylcyclohexanone, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be significant contributors to the HOMO, indicating these sites are prone to electrophilic attack. The LUMO is likely distributed around the carbonyl group, marking it as a site for nucleophilic attack. acadpubl.eu

| Parameter | Symbol | Formula | Typical Value (eV) | Description |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.0 to -7.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.5 to 5.5 | Indicator of chemical reactivity and kinetic stability. irjweb.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.75 to 2.75 | Measures resistance to change in electron distribution. chemrxiv.org |

| Chemical Softness | S | 1 / η | 0.18 to 0.29 | Reciprocal of hardness; indicates higher reactivity. chemrxiv.org |

Note: The values presented are representative for cyclic ketones and are used to illustrate the concepts. Specific DFT calculations are required for the precise values for 4-Hydroxy-4-methylcyclohexanone.

Conformational Analysis and Stereodynamics

The non-planar structure of the cyclohexane (B81311) ring allows it to exist in several different three-dimensional shapes, or conformations. The study of these conformations and their interconversion is known as conformational analysis.

The cyclohexane ring can adopt several conformations to minimize angle strain and torsional strain. The most significant of these are the chair, boat, and twist-boat (or skew-boat) conformations. suniv.ac.inlibretexts.org

Chair Conformation: This is the most stable conformation of cyclohexane and its derivatives. libretexts.orglibretexts.org It has a staggered arrangement of all C-H bonds and ideal tetrahedral bond angles of approximately 109.5°, resulting in minimal torsional and angle strain.

Boat Conformation: This is a higher-energy, less stable conformation. libretexts.org Its instability arises from torsional strain due to eclipsed bonds along the sides and steric hindrance between the two "flagpole" hydrogen atoms pointing towards each other across the ring. libretexts.org

Twist-Boat Conformation: This conformation is intermediate in energy between the chair and boat forms. It is formed by slightly twisting the boat conformation, which alleviates some of the flagpole interactions and torsional strain. libretexts.orgwikipedia.org

The interconversion between these forms, particularly the "ring flip" of the chair conformation, proceeds through high-energy intermediates like the half-chair. wikipedia.org

| Conformation | Relative Energy (kJ/mol) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Chair | 0 | 0 | Most Stable |

| Twist-Boat | 23 | 5.5 | Intermediate |

| Boat | 30 | 7.0 | Unstable |

| Half-Chair | 45 | 10.8 | Least Stable (Transition State) |

Source: Data adapted from various sources on cyclohexane conformational analysis. libretexts.org

In the chair conformation, substituents on the cyclohexane ring can occupy two distinct types of positions: axial and equatorial. Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. masterorganicchemistry.com

Through a process called a chair flip or ring inversion, the cyclohexane ring can rapidly interconvert between two chair conformations. During this flip, all axial positions become equatorial, and all equatorial positions become axial. masterorganicchemistry.com For 4-Hydroxy-4-methylcyclohexanone, this means there is an equilibrium between a conformer where the hydroxyl and methyl groups are axial and one where they are equatorial.

Generally, a conformation where a substituent is in the equatorial position is more stable than one where it is in the axial position. libretexts.orgopenstax.org This preference is due to steric strain.

The relative stability of the axial and equatorial conformers is governed by both steric and electronic effects.

Reaction Kinetics and Mechanism Studies

Theoretical studies are instrumental in elucidating the kinetics and mechanisms of chemical reactions. For cyclic ketones, these studies often focus on reactions such as oxidation, reduction, and conformational changes, providing insights that are complementary to experimental data.

The modeling of reaction pathways for compounds like 4-hydroxy-4-methylcyclohexanone can be effectively carried out using quantum mechanical methods. Density Functional Theory (DFT) is a particularly powerful tool for this purpose. For instance, in studies of related compounds such as 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114), DFT methods like B3LYP with a basis set such as 6-31G* are employed to model the frontier molecular orbitals. This modeling helps in understanding the regioselectivity and stereoselectivity of reactions.

By mapping the potential energy surface, computational chemists can identify the most probable pathways a reaction will follow. This involves locating the stable intermediates and transition states that connect reactants to products. For 4-hydroxy-4-methylcyclohexanone, theoretical modeling could be applied to understand its synthesis, degradation, or its interaction with biological targets. For example, the synthesis of trans-4-amino-1-methylcyclohexanol from 4-hydroxy-4-methylcyclohexanone could be modeled to optimize reaction conditions. medchemexpress.com

A hypothetical reaction pathway study for the reduction of the ketone group in 4-hydroxy-4-methylcyclohexanone might involve the following steps:

Optimization of the geometry of the reactant (4-hydroxy-4-methylcyclohexanone) and the reducing agent.

Searching for the transition state structure for the hydride attack on the carbonyl carbon.

Optimization of the geometry of the resulting intermediate alkoxide.

Modeling the protonation step to yield the final diol product.

A crucial aspect of theoretical reaction kinetics is the prediction of activation energies (Ea) and the characterization of transition state structures. The activation energy determines the rate of a reaction, and the geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Computational methods, particularly DFT and ab initio molecular orbital (MO) theories, are used to calculate the energies of reactants, products, and transition states. researchgate.net The difference in energy between the reactants and the transition state gives the activation energy. For example, in the study of esters of 4-hydroxy-cyclohexanone, the geometry of optimized structures of axial and equatorial chair conformers was computed at the ab initio MO and DFT levels of theory to understand their stability. researchgate.net While specific activation energies for reactions involving 4-hydroxy-4-methylcyclohexanone are not documented in the searched literature, the methodology remains applicable.

Table 1: Hypothetical Calculated Activation Energies for Reduction of Cyclohexanone (B45756) Derivatives

| Reaction | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Reduction of Cyclohexanone | DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | 12.5 |

| Reduction of 4-Methylcyclohexanone (B47639) | DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | 11.8 |

| Reduction of 4-Hydroxy-4-methylcyclohexanone | DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | (Not Reported) |

This table is illustrative and does not represent actual reported data for 4-Hydroxy-4-methylcyclohexanone.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. These methods are invaluable for understanding the three-dimensional structure, conformational preferences, and intermolecular interactions of compounds like 4-hydroxy-4-methylcyclohexanone.

Conformational analysis is a key area of molecular modeling for cyclic systems. Due to the flexibility of the six-membered ring, 4-hydroxy-4-methylcyclohexanone can exist in various conformations, such as chair, boat, and twist-boat. The relative stability of these conformers is influenced by steric and electronic effects of the substituents. For esters of the related 4-hydroxy-cyclohexanone, computational studies have shown that the polarity of the molecule can influence the stability of the axial conformer. researchgate.net

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of 4-hydroxy-4-methylcyclohexanone in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and changes conformation over time.

Table 2: Theoretical Conformational Analysis of 4-Substituted Cyclohexanones

| Compound | Conformer | Computational Method | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| 4-Methylcyclohexanone | Axial-Methyl | DFT (B3LYP/6-31G) | 1.7 | (Not Reported) |

| Equatorial-Methyl | DFT (B3LYP/6-31G) | 0.0 | (Not Reported) | |

| 4-Hydroxy-4-methylcyclohexanone | Axial-OH | (Not Reported) | (Not Reported) | (Not Reported) |

| Equatorial-OH | (Not Reported) | (Not Reported) | (Not Reported) |

This table is illustrative and highlights the type of data that would be generated from such a study. The values for 4-Methylcyclohexanone are typical results from conformational studies.

Applications of 4 Hydroxy 4 Methylcyclohexanone in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

The presence of two distinct functional groups, a ketone and a hydroxyl group, allows for a wide range of chemical transformations, making 4-hydroxy-4-methylcyclohexanone a key building block in organic synthesis. researchgate.net Its structure serves as a scaffold for creating more complex, highly oxygenated molecules. For instance, it can undergo reactions like epoxidation and rearrangement to generate cyclohexyl epoxyvinyltriflates. researchgate.net Furthermore, the compound has been utilized as a synthon in the preparation of biologically significant compounds such as compactin and dienedynes. researchgate.net

The reactivity of its ketone and hydroxyl groups can be selectively targeted. The hydroxyl group can be oxidized to form ketones or carboxylic acids, or it can be substituted through nucleophilic substitution reactions. The carbonyl group, on the other hand, can be reduced to an alcohol, providing a pathway to diol derivatives. This dual reactivity allows chemists to build molecular complexity in a controlled, stepwise manner.

Synthesis of Pharmaceutical Intermediates

4-Hydroxy-4-methylcyclohexanone is a recognized synthetic reagent for producing intermediates used in the pharmaceutical industry. medchemexpress.comcnreagent.com Its utility is highlighted in its conversion to other key molecules that form the backbone of various active pharmaceutical ingredients.

A significant application of 4-hydroxy-4-methylcyclohexanone is its use as a precursor for the synthesis of trans-4-amino-1-methylcyclohexanol. medchemexpress.comcnreagent.com This transformation is a critical step in the production of certain pharmaceutical compounds. The synthesis typically involves a reductive amination process where the ketone function of 4-hydroxy-4-methylcyclohexanone is converted into an amine. rsc.org

The process can be achieved through various catalytic methods. One approach involves the use of molecular hydrogen and a suitable catalyst to facilitate the reaction between the ketone and an ammonia (B1221849) source, leading to the formation of the desired amino alcohol. rsc.org The stereoselectivity of this reaction is crucial, with the trans isomer often being the desired product for subsequent pharmaceutical synthesis steps. cnreagent.com Enzymatic methods, employing a combination of a keto reductase and an amine transaminase, have also been explored for the stereoselective synthesis of aminocyclohexanol isomers from related diketone precursors, highlighting the importance of stereochemical control in these transformations. d-nb.inforesearchgate.net

Table 1: Catalytic Approaches for Aminocyclohexanol Synthesis

| Precursor | Reagents/Catalysts | Product | Key Features |

| 4-Hydroxy-4-methylcyclohexanone | Ammonia source, H₂, Catalyst | trans-4-amino-1-methylcyclohexanol | Direct route to the target pharmaceutical intermediate. cnreagent.com |

| 1,4-Cyclohexanedione | Keto reductase, Amine transaminase | cis- and trans-4-aminocyclohexanol | Enzymatic cascade allows for high stereoselectivity. d-nb.inforesearchgate.net |

| p-Acetamidophenol | H₂, Raney Nickel | trans/cis-4-aminocyclohexanol mixture | Hydrogenation followed by hydrolysis. google.com |

This table provides an overview of different synthetic strategies to produce aminocyclohexanol derivatives, including the specific conversion from 4-hydroxy-4-methylcyclohexanone.

Precursor in Agrochemical Production

The structural motifs derived from 4-hydroxy-4-methylcyclohexanone are also relevant in the agrochemical sector. While specific, large-scale applications are often proprietary, the chemical literature indicates that amine functionalities, similar to those derived from this compound, are present in numerous agrochemicals. rsc.org The synthesis of functionalized amines from ketone precursors is a common strategy in developing new pesticides and herbicides. rsc.org The reactivity of 4-hydroxy-4-methylcyclohexanone makes it a potential starting point for creating novel agrochemical candidates.

Intermediate in Fragrance and Flavor Compound Synthesis

The fragrance and flavor industry relies on a diverse palette of molecular structures to create specific scents and tastes. 4-Hydroxy-4-methylcyclohexanone and its derivatives can serve as intermediates in the synthesis of these high-value compounds. For example, its structural relative, 4-methylcyclohexanone (B47639), is used in the flavor and fragrance industry. thegoodscentscompany.com The synthesis of cyclic fragrances often involves the transformation of carbocycles like cyclohexanones. nih.gov Although not a fragrance itself, 4-hydroxy-4-methylcyclohexanone can be chemically modified to produce compounds with desirable olfactory properties. For instance, it has been used as an additive in cosmetics. researchgate.net

Derivatization for Novel Compounds with Tuned Properties

The functional groups of 4-hydroxy-4-methylcyclohexanone provide handles for extensive derivatization to create novel compounds with specific, tailored properties. A key reaction is the formation of an oxime by reacting the ketone with hydroxylamine. arpgweb.comwikipedia.org The resulting 4-hydroxy-4-methylcyclohexanone oxime introduces a new functional group that can undergo further reactions, such as the Beckmann rearrangement, a commercially important reaction for producing lactams, which are precursors to polymers like Nylon 6. wikipedia.org

Furthermore, the core cyclohexanone (B45756) structure can be modified through reactions like aldol (B89426) condensations. For example, 4-hydroxycyclohexanone (B83380) has been used to synthesize a series of C5-curcuminoid derivatives (2,6-dibenzylidene-4-hydroxycyclohexanones) by reacting it with various benzaldehydes. researchgate.net These new molecules were then evaluated for their biological activities, demonstrating how derivatization of the parent scaffold can lead to compounds with potential therapeutic applications. researchgate.net This strategy of modifying the core structure allows for the fine-tuning of properties such as bioavailability and biological activity.

Derivatives and Analogs of 4 Hydroxy 4 Methylcyclohexanone

Structurally Related Cyclohexanone (B45756) Compounds

The core structure of 4-hydroxy-4-methylcyclohexanone can be systematically altered to yield a variety of related cyclohexanone compounds. These analogs, which include saturated versions, isomers with different substituent placements, and epoxy derivatives, are crucial for understanding how structural changes influence the molecule's fundamental properties.

Comparison with Saturated Analogs

Saturated analogs of 4-hydroxy-4-methylcyclohexanone, such as 4-methylcyclohexanone (B47639), provide a baseline for understanding the role of the hydroxyl group. The synthesis of 4-methylcyclohexanone can be achieved through the reaction of 4,4'-dimethyl-1,1'-peroxydicyclohexylamine with sodium methoxide (B1231860) in methanol. prepchem.com This saturated ketone can then be used as a starting material for various chemical transformations. For instance, it can be a precursor in the synthesis of more complex molecules. prepchem.com The absence of the hydroxyl group in 4-methylcyclohexanone alters its polarity, hydrogen bonding capability, and reactivity, making it a useful compound for comparative studies.

Analogs with Modified Substituent Positions

The placement of the hydroxyl and methyl groups on the cyclohexanone ring significantly impacts the molecule's chemical behavior. 4-Hydroxy-4-methylcyclohexanone is a key intermediate in the synthesis of trans-4-amino-1-methylcyclohexanol, a valuable building block in pharmaceutical synthesis. medchemexpress.combioscience.co.uk The synthesis of other substituted cyclohexanones, such as 4-substituted cyclohexanones, can be achieved through a two-step process involving the catalytic hydrogenation of a 4-substituted phenol (B47542) followed by oxidation. google.com This method allows for the introduction of various substituents at the 4-position, providing a library of analogs for further investigation. google.com

Epoxy Derivatives of Cyclohexanone

The introduction of an epoxide ring to the cyclohexanone framework creates a new class of reactive intermediates. The synthesis of epoxy alcohols of the cyclohexanone series can be achieved through the reaction of α,β-unsaturated epoxy ketones with β-dicarbonyl compounds, followed by intramolecular aldol (B89426) condensation. ugatu.su These epoxy alcohols can undergo further reactions, such as hydrobromination, bromination, and amination, which proceed with the involvement of both the oxirane and cyclohexene (B86901) rings. ugatu.su Another approach involves the synthesis of dual-functional epoxy resins from the polycondensation of bis(benzylidene)cyclohexanone derivatives with epichlorohydrin. dntb.gov.ua These resins possess photoreactive properties due to the presence of olefinic chromophores, which can undergo [2+2] cycloaddition reactions. dntb.gov.ua The reactivity of cyclohexene epoxides has also been explored in the context of acid-catalyzed intramolecular cyclizations to form complex cage-like structures found in natural products. academie-sciences.fr

Curcuminoid Derivatives Based on the 4-Hydroxycyclohexanone (B83380) Scaffold

The 4-hydroxycyclohexanone scaffold has proven to be a valuable template for the design and synthesis of novel curcuminoid derivatives. Curcumin (B1669340), a natural product with various biological activities, has limitations such as poor bioavailability. researchgate.netglobalresearchonline.net To address this, researchers have synthesized analogs by replacing the central β-diketone moiety of curcumin with a more stable cyclohexanone ring. nih.govnih.gov

A significant body of research focuses on the synthesis of C5-curcuminoids, specifically (2E,6E)-2,6-dibenzylidene-4-hydroxycyclohexanones, through Claisen-Schmidt condensation of 4-hydroxycyclohexanone with various aromatic aldehydes. researchgate.netresearchgate.net These reactions are often catalyzed by acids or bases. researchgate.net This synthetic strategy has yielded a diverse library of curcuminoid analogs with various substituents on the aromatic rings. researchgate.netresearchgate.net

Other Substituted Cyclohexanone Derivatives

Beyond the direct analogs and curcuminoid derivatives, the 4-hydroxy-4-methylcyclohexanone structure has inspired the synthesis of a broader range of substituted cyclohexanones. For example, 4-hydroxy-4-methylcyclohex-2-en-1-one (B3386114) has been synthesized from 4-methylanisole, with a key step involving the regioselective reaction of singlet oxygen. researchgate.net

Furthermore, epoxy resins have been synthesized from (2E, 6E)-bis(4-hydroxybenzylidene)-4-methylcyclohexanone and epichlorohydrin. techscience.com These resins can be further modified, for instance, by reacting them with methacrylic acid to produce epoxymethacrylate resins. techscience.com

The table below presents a selection of substituted cyclohexanone derivatives related to 4-hydroxy-4-methylcyclohexanone and their synthetic precursors.

| Derivative Name | Precursors | Reference |

| (2E,6E)-2,6-bis(3'-nitrobenzylidene)-4-hydroxycyclohexanone | 4-hydroxycyclohexanone, 3-nitrobenzaldehyde | researchgate.net |

| (2E,6E)-2,6-bis[(4'-pyridinyl)methylene]-4-hydroxycyclohexanone | 4-hydroxycyclohexanone, 4-pyridinecarboxaldehyde | researchgate.net |

| (2E,6E)-2,6-bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (BHMC) | Cyclohexanone, Vanillin | rsc.org |

| 2,6-bis(4-hydroxybenzylidene)-cyclohexanone | Cyclohexanone, 4-hydroxybenzaldehyde | nih.gov |

| 4-Hydroxy-4-methylcyclohex-2-en-1-one | 4-Methylanisole | researchgate.net |

| Epoxy resin of (2E, 6E)-bis(4-hydroxybenzylidene)-4-methylcyclohexanone | (2E, 6E)-bis(4-hydroxybenzylidene)-4-methylcyclohexanone, Epichlorohydrin | techscience.com |

| Epoxymethacrylate resin of (2E, 6E)-bis(4-hydroxybenzylidene)-4-methylcyclohexanone | Epoxy resin of (2E, 6E)-bis(4-hydroxybenzylidene)-4-methylcyclohexanone, Methacrylic acid | techscience.com |

Structure-Reactivity Relationship Studies of Derivatives

Structure-reactivity relationship (SAR) studies are crucial for understanding how the chemical structure of these derivatives influences their properties and potential activities. In the context of curcuminoid derivatives based on the 4-hydroxycyclohexanone scaffold, SAR studies have provided valuable insights.

For instance, a study on a series of 31 C5-curcuminoid derivatives based on the 4-hydroxycyclohexanone scaffold revealed that the nature and position of substituents on the aromatic rings significantly impact their in vitro antiproliferative activities. researchgate.net The compound (2E,6E)-2,6-bis(3'-nitrobenzylidene)-4-hydroxycyclohexanone was identified as a particularly potent derivative. researchgate.net Furthermore, the introduction of pyridinyl moieties was found to potentially improve bioavailability compared to curcumin. researchgate.net

The table below summarizes key findings from structure-reactivity relationship studies of 4-hydroxy-4-methylcyclohexanone derivatives.

| Derivative Class | Key Structural Feature | Observed Reactivity/Property | Reference |

| C5-Curcuminoids | 3'-Nitrobenzylidene substitution | High in vitro antiproliferative activity | researchgate.net |

| C5-Curcuminoids | (4'-Pyridinyl)methylene substitution | Potentially improved bioavailability | researchgate.net |

| Diarylidenecycloalkanones | Diarylidenes | Generally dominant cytotoxicity | researchgate.net |

| 4-Hydroxycyclohexanone-based Curcuminoids | 4-Hydroxy group on cyclohexanone ring | Acts as a second pharmacophore, contributing to cytotoxicity | researchgate.net |

Biological Research Applications of 4 Hydroxy 4 Methylcyclohexanone

Enzyme-Catalyzed Reactions and Metabolic Pathways

The study of how enzymes catalyze reactions and the intricate networks of metabolic pathways are fundamental to understanding life processes. 4-Hydroxy-4-methylcyclohexanone has emerged as a valuable tool in this area of research.

Model Compound for Enzyme Mechanism Studies

Due to its specific functional groups, 4-Hydroxy-4-methylcyclohexanone serves as an effective model compound for investigating the mechanisms of certain enzymes. Its structure allows researchers to probe the active sites of enzymes and understand the stereochemical and electronic factors that govern catalysis. For instance, its derivatives have been used to explore the synthesis of other compounds, shedding light on the enzymatic pathways involved.

Interaction with Baeyer–Villiger Monooxygenases (BVMOs)

Baeyer–Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the oxidation of ketones to esters or lactones, a reaction of significant industrial importance. These enzymes are known to act on a variety of substrates, and understanding their interaction with specific ketones is crucial for their application in biocatalysis.

Research has focused on the interaction of BVMOs, such as cyclohexanone (B45756) monooxygenase, with various cyclic ketones. acs.org The enzymatic process involves a flavin-peroxide intermediate that acts as the oxidizing agent. acs.orgacs.org While direct studies on 4-Hydroxy-4-methylcyclohexanone are part of a broader investigation into substrate scope, related compounds like 4-methylcyclohexanone (B47639) have been used to explore the chemo-enzymatic Baeyer-Villiger oxidation. researchgate.netnih.gov These studies, often employing lipases in conjunction with an oxidant, provide insights into producing enantioenriched lactones, which are valuable chiral building blocks in organic synthesis. researchgate.netnih.gov The mechanism of these enzymatic reactions is complex, involving the formation of a peroxyflavin species that attacks the ketone substrate. acs.org

Antimicrobial Activity Research

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant pathogens. 4-Hydroxy-4-methylcyclohexanone and its derivatives have shown potential in this regard.

Antibacterial Effects against Bacterial Strains

Studies have indicated that derivatives of 4-hydroxycyclohexanone (B83380) possess antibacterial properties. For example, certain C5-curcuminoid derivatives incorporating a 4-hydroxycyclohexanone scaffold have been synthesized and evaluated for their activity against various bacterial strains. While some related compounds have shown efficacy against Gram-positive bacteria, their activity against Gram-negative bacteria is often limited. nih.gov The antibacterial action of similar compounds, such as 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, has been attributed to the permeabilization of bacterial membranes and disruption of cell division processes. researchgate.net

Fungicidal Properties against Fungal Pathogens

In addition to antibacterial activity, research suggests that 4-Hydroxy-4-methylcyclohex-2-en-1-one (B3386114), a related compound, exhibits fungicidal properties. This activity makes it a candidate for the development of new antifungal drugs. The proposed mechanism of action involves the disruption of microbial cell membranes and the inhibition of essential metabolic pathways.

Antioxidant Properties

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of 4-Hydroxy-4-methylcyclohexanone and its derivatives is an active area of investigation. A related compound, 4-Hydroxy-4-methylcyclohex-2-en-1-one, has been evaluated for its ability to scavenge free radicals, which is a key aspect of antioxidant activity. This property is vital for protecting cells from oxidative stress, a factor implicated in various diseases.

Anticancer Activity Research

Research into the anticancer potential of 4-hydroxy-4-methylcyclohexanone has focused on its use as a foundational structure for creating more complex molecules, such as C5-curcuminoid analogues. These synthetic derivatives have demonstrated notable cytotoxic effects against a variety of human cancer cell lines.

A series of C5-curcuminoid derivatives, specifically (2E,6E)-2,6-dibenzylidene-4-hydroxycyclohexanones, were synthesized using a 4-hydroxycyclohexanone scaffold and evaluated for their in vitro antiproliferative activities. researchgate.net Testing on 31 of these compounds against human ovarian (A2780), cervix (C33A), and breast (MDA-MB-231) cancer cell lines revealed significant cytotoxic activity. researchgate.net Further studies on cyclic C5-curcuminoids derived from 4-hydroxycyclohexanone and other cyclic ketones showed remarkable cytotoxicity against human non-invasive breast adenocarcinoma (MCF-7) and T-lymphocyte leukemia (Jurkat) cells, with many compounds exhibiting IC₅₀ values between 120 nM and 2 µM. researchgate.net

In another study, novel series of cyclic C5-curcuminoids demonstrated potent antiproliferative activity in the low nanomolar to picomolar range against human neuroblastoma (SH-SY5Y) and astrocytoma (CCF-STTG1) cells. researchgate.net Some of these compounds, such as the N-monocarboxylic derivative 19b (IC₅₀ = 0.139 nM against neuroblastoma) and the N-alkyl substituted derivative 11 (IC₅₀ = 0.257 nM against astrocytoma), showed a degree of selectivity towards cancer cells over non-cancerous cells. researchgate.net

Table 1: In Vitro Anticancer Activity of Selected 4-Hydroxycyclohexanone Derivatives

| Compound/Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ Value |

|---|---|---|---|

| Compound 167 (MKC) | A2780 | Human Ovarian Cancer | 0.76 µM |

| Compound 167 (MKC) | C33A | Human Cervix Cancer | 2.69 µM |

| Compound 167 (MKC) | MDA-MB-231 | Human Breast Cancer | 1.28 µM |

| Derivative 19b | SH-SY5Y | Human Neuroblastoma | 0.139 nM |

| Derivative 11 | CCF-STTG1 | Human Astrocytoma | 0.257 nM |

Data sourced from research on monoketone curcuminoids (MKCs) and cyclic C5-curcuminoids. researchgate.net

Molecular Targets and Pathways in Biological Systems

The precise molecular targets and pathways for derivatives of 4-hydroxy-4-methylcyclohexanone are an active area of investigation. For diarylpentanoids, which are structurally related to the curcuminoid analogues, pathway analysis of a compound known as MS17 in colon cancer cells suggested that it may induce its anticancer effects via pathways associated with cellular responses to stress. researchgate.net This involves significant association with ribosomal proteins (RPL and RPS), heat shock proteins (HSPs), and ubiquitin–protein ligases. researchgate.net